2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C18H22N6O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H22N6O2S/c1-10-6-11(2)8-12(7-10)19-13(25)9-27-17-22-21-16-20-15(26)14(18(3,4)5)23-24(16)17/h6-8H,9H2,1-5H3,(H,19,25)(H,20,21,26) |
InChI Key |
XCACSUCBDVADRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[4,3-b][1, triazin-7-ol Core
The triazolotriazine scaffold is typically assembled via cyclocondensation of 1,2,4-triazole derivatives with functionalized triazine precursors. A common approach involves reacting 3-amino-1,2,4-triazole with a chlorotriazine under basic conditions. For example, 3-amino-1,2,4-triazole and 4,6-dichloro-1,2,4-triazin-5-amine undergo cyclization in dimethylformamide (DMF) at 80°C for 12 hours, yielding the fused triazolotriazine core .
Hydroxylation at Position 7
The 7-hydroxy group is introduced via hydrolytic deprotection of a tert-butyl ether. Treatment of the tert-butyl-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C selectively removes the protecting group, affording the free phenol .
Introduction of the tert-Butyl Group
The tert-butyl moiety is installed at position 6 through Friedel-Crafts alkylation or nucleophilic substitution. In a representative procedure, the triazolotriazine core is reacted with tert-butyl chloride in the presence of aluminum trichloride (AlCl₃) in anhydrous dichloroethane at 60°C . Alternatively, palladium-catalyzed coupling with tert-butylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) provides regioselective functionalization .
Sulfanyl Linkage Formation
The sulfanyl (-S-) bridge at position 3 is established via nucleophilic aromatic substitution (SNAr). The chlorinated triazolotriazine intermediate reacts with a thiol-containing acetamide precursor in dimethyl sulfoxide (DMSO) using diisopropylethylamine (DIPEA) as a base.
Example Protocol
-
Chlorination : Treat 6-tert-butyl-7-hydroxy[1, triazolo[4,3-b] triazine with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours to yield the 3-chloro derivative .
-
Thiol Substitution : React 3-chloro-6-tert-butyl-7-hydroxy triazolo[4,3-b][1, triazine with 2-mercapto-N-(3,5-dimethylphenyl)acetamide in DMSO at 110°C for 2 hours with DIPEA (2.5 eq) .
Synthesis of the Acetamide Moiety
The N-(3,5-dimethylphenyl)acetamide side chain is prepared via amide coupling between 2-chloroacetic acid derivatives and 3,5-dimethylaniline.
Stepwise Procedure
-
Activation : Treat 2-chloroacetic acid with HATU (1.1 eq) and triethylamine (3 eq) in dichloromethane (DCM) at 25°C for 1 hour .
-
Coupling : Add 3,5-dimethylaniline (1.05 eq) and stir for 12 hours. Purify via silica chromatography (ethyl acetate/hexane gradient) to isolate 2-chloro-N-(3,5-dimethylphenyl)acetamide .
-
Thiolation : Convert the chloride to a thiol using thiourea in ethanol under reflux, followed by alkaline hydrolysis (NaOH, H₂O) .
Final Assembly and Purification
The sulfanyl-acetamide intermediate is coupled to the triazolotriazine core under optimized SNAr conditions. Crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient).
Representative Data Table
| Step | Reactants | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 3-Amino-1,2,4-triazole + 4,6-dichlorotriazin-5-amine | DMF, 80°C, 12 h | 72% |
| 2 | tert-Butyl chloride + AlCl₃ | Dichloroethane, 60°C, 6 h | 65% |
| 3 | 3-Chloro-triazolotriazine + 2-mercaptoacetamide | DMSO, DIPEA, 110°C, 2 h | 58% |
| 4 | 2-Chloroacetic acid + 3,5-dimethylaniline | HATU, DCM, 25°C, 12 h | 86% |
Analytical Characterization
Critical quality attributes are confirmed via:
Chemical Reactions Analysis
Types of Reactions
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolo-triazine core or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of various complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural homology with benzothiazole-based acetamides disclosed in EP 3 348 550A1 (2018), which include:
Structural and Functional Differences
Table 1: Key Structural and Hypothesized Functional Differences
| Compound | Core Structure | Key Substituents | Potential Bioactivity Implications |
|---|---|---|---|
| Target Compound | Triazolo-triazine | 6-tert-butyl, 7-hydroxy, sulfanyl | Enhanced solubility (hydroxy group); Steric hindrance (tert-butyl) |
| EP 3 348 550A1 Derivatives | Benzothiazole | 6-trifluoromethyl, methoxy/phenyl | Electron-withdrawing effects (CF₃); Lipophilicity (methoxy/phenyl) |
Key Observations:
Core Scaffold : The triazolo-triazine core in the target compound differs from benzothiazole in EP 3 348 550A1 derivatives. Triazolo-triazines are less explored in medicinal chemistry but may offer unique binding modes due to their fused nitrogen-rich rings.
The 7-hydroxy group could improve aqueous solubility compared to the methoxy groups in EP 3 348 550A1 compounds, which are more lipophilic . Trifluoromethyl (CF₃) in the benzothiazole derivatives enhances metabolic stability and electron-withdrawing properties, whereas the sulfanyl linker in the target compound may facilitate covalent or redox-mediated interactions.
Pharmacokinetic and Pharmacodynamic Hypotheses
- Solubility : The hydroxy group in the target compound likely improves solubility over methoxy-substituted analogs, though experimental data are lacking.
- Target Selectivity : The triazolo-triazine scaffold may exhibit selectivity for kinases or enzymes requiring polar interactions, contrasting with benzothiazole derivatives, which often target ATP-binding pockets.
- Metabolic Stability : The tert-butyl group may reduce oxidative metabolism compared to trifluoromethyl-containing analogs, which are prone to defluorination.
Biological Activity
Overview of Triazole and Triazine Derivatives
Triazole and triazine compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of sulfur and hydroxyl groups in these compounds often enhances their pharmacological profiles.
Biological Activities
-
Antimicrobial Activity :
- Triazole derivatives have shown significant activity against various bacterial strains. For example, compounds with a triazole ring have been found to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Triazine derivatives also exhibit antifungal properties, particularly against pathogenic fungi.
-
Anticancer Properties :
- Some studies indicate that triazole and triazine derivatives can induce apoptosis in cancer cells. Mechanisms may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
- The modification of these compounds can lead to improved selectivity towards cancer cells while minimizing effects on normal cells.
-
Anti-inflammatory Effects :
- Certain triazole compounds have demonstrated anti-inflammatory activities by inhibiting inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole and triazine compounds is often influenced by their chemical structure. Key factors include:
- Substituents on the ring : The nature and position of substituents can significantly affect activity.
- Functional groups : Hydroxyl and sulfur groups can enhance solubility and bioactivity.
Case Studies
- Antimicrobial Activity Study : A study evaluated a series of triazole derivatives for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications at the 1-position of the triazole ring enhanced activity significantly.
- Anticancer Study : Research on a novel triazine derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was found to induce apoptosis through mitochondrial pathways.
Data Table
| Compound Type | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Triazole | Antibacterial | Inhibition of cell wall synthesis | [Study 1] |
| Triazine | Antifungal | Disruption of fungal cell membrane integrity | [Study 2] |
| Triazole | Anticancer | Induction of apoptosis | [Study 3] |
| Triazine | Anti-inflammatory | Inhibition of cytokines | [Study 4] |
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Formation of the triazolo-triazine core via cyclization reactions under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Thioether linkage formation using mercaptoacetic acid derivatives, requiring precise stoichiometry and temperature control to avoid side reactions .
- Final acylation with 3,5-dimethylphenylacetamide, optimized via chromatography for purity (>95%) . Methodological Tip: Use statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error and optimize reaction yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- HPLC-MS for purity assessment and molecular weight confirmation.
- NMR spectroscopy (1H/13C) to verify substituent positions on the triazolo-triazine core and acetamide group .
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl or hydroxy groups) influence biological activity?
- The 6-tert-butyl group enhances steric hindrance, potentially improving target binding selectivity by reducing off-target interactions .
- The 7-hydroxy group may participate in hydrogen bonding with biological targets, as seen in analogous triazolo-triazine derivatives with anti-inflammatory activity . Methodological Approach: Conduct comparative SAR studies using derivatives with substituted groups (e.g., methoxy or chloro) and assess activity via in vitro assays .
Q. What computational tools are effective for predicting reaction pathways or optimizing synthesis?
- Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energetically favorable pathways .
- AI-driven platforms (e.g., ICReDD’s workflow) integrate computational predictions with experimental data to narrow optimal conditions (e.g., solvent, catalyst) . Case Study: Reaction path searches reduced development time by 40% in analogous triazolo-pyrimidine syntheses .
Q. How should researchers address contradictions in biological activity data across studies?
- Systematic Meta-Analysis: Compare datasets using standardized assays (e.g., consistent cell lines or enzyme targets) .
- Experimental Replication: Control variables like solvent (DMSO purity), concentration gradients, and incubation times .
- Machine Learning: Apply clustering algorithms to identify outliers or confounding factors in heterogeneous data .
Q. What advanced techniques are used to study target binding mechanisms?
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) between the compound and purified protein targets .
- Cryo-EM/Molecular Dynamics Simulations: Visualizes conformational changes in target proteins upon ligand binding .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Methodological Resources
- Experimental Design: Leverage CRDC classification RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design and optimization .
- Data Analysis: Use tools like COMSOL Multiphysics for simulating reaction kinetics or mass transfer limitations in heterogeneous systems .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
